9-Ethyladenine

Description

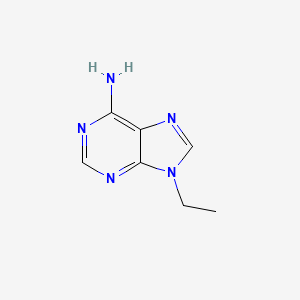

Structure

3D Structure

Properties

IUPAC Name |

9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIPLRMGAXZWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181616 | |

| Record name | 9-Ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-68-6 | |

| Record name | 9-Ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Ethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Ethyladenine: A Scaffolding Approach to Adenosine Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine serves as a foundational chemical scaffold in the development of potent and selective antagonists for adenosine receptors. While extensive research has focused on the pharmacological profiles of its derivatives, this guide elucidates the core mechanism of action of the 9-ethyladenine framework as a competitive antagonist at G protein-coupled adenosine receptors. This document will detail the molecular interactions, signaling pathway modulation, and the experimental methodologies used to characterize this class of compounds. Although specific quantitative binding and functional data for the parent 9-ethyladenine molecule are not extensively reported in publicly available literature, the wealth of information on its derivatives provides a clear understanding of its antagonistic potential.

Adenosine Receptor Subtypes and Signaling

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs) – A1, A2A, A2B, and A3 – which are ubiquitously expressed and mediate a wide range of physiological and pathophysiological processes. Their activation by the endogenous ligand adenosine initiates distinct intracellular signaling cascades.

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

-

A2A and A2B Receptors: Primarily couple to stimulatory G proteins (Gαs), activating adenylyl cyclase and increasing intracellular cAMP concentrations.

The antagonistic action of 9-ethyladenine and its derivatives lies in their ability to bind to these receptors without eliciting a response, thereby blocking the effects of endogenous adenosine.

Mechanism of Action: Competitive Antagonism

9-Ethyladenine and its derivatives function as competitive antagonists. This mechanism involves the reversible binding of the antagonist to the same orthosteric site on the adenosine receptor as the endogenous agonist, adenosine. This direct competition prevents adenosine from binding and activating the receptor, thus inhibiting the downstream signaling cascade. The ethyl group at the 9-position of the adenine core is a critical feature that differentiates its interaction from that of the ribose moiety in adenosine, contributing to its antagonistic properties.

Signaling Pathway of Adenosine Receptor Antagonism by 9-Ethyladenine

The following diagram illustrates the general mechanism of action of 9-ethyladenine as an adenosine receptor antagonist, focusing on the A2A receptor as an example of Gs-coupled signaling.

Quantitative Analysis of 9-Ethyladenine Derivatives

While specific data for the parent 9-ethyladenine is sparse, numerous studies have quantified the binding affinities and functional potencies of its derivatives. These compounds often exhibit high affinity and selectivity for specific adenosine receptor subtypes. The data presented below is a compilation from various sources and illustrates the potential of the 9-ethyladenine scaffold.

Table 1: Binding Affinities (Ki) of Representative 9-Ethyladenine Derivatives at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| 9-Ethyl-8-phenyl-9H-adenine | High Affinity | - | - | [1] |

| 8-Ethoxy-9-ethyladenine | - | High Affinity | - | [1] |

| 9-Ethyl-8-phenylethynyl-9H-adenine | - | - | High Affinity | [1] |

| Derivative Example 1 | 27 | 46 | 86 | [2] |

Note: "-" indicates data not reported in the cited source. The affinities are described as "High Affinity" when specific Ki values for the individual derivatives were not provided in the abstract.

Experimental Protocols

The characterization of 9-ethyladenine derivatives as adenosine receptor antagonists involves a combination of binding and functional assays.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of 9-ethyladenine derivatives for adenosine receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]CCPA for A1, [³H]NECA for A2A and A3).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (9-ethyladenine derivative).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Adenylyl Cyclase Activity)

Functional assays are crucial to confirm that the binding of a compound translates into a biological effect, in this case, the inhibition of agonist-stimulated signaling.

Objective: To determine the ability of 9-ethyladenine derivatives to antagonize agonist-induced changes in cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the adenosine receptor of interest are cultured.

-

Pre-incubation: Cells are pre-incubated with various concentrations of the 9-ethyladenine derivative.

-

Agonist Stimulation: An adenosine receptor agonist (e.g., NECA) is added to stimulate adenylyl cyclase. For A1/A3 receptors, forskolin is often used to pre-stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is quantified. This can be used to determine the antagonist's potency (e.g., pA2 value from a Schild analysis), providing evidence for competitive antagonism.

Conclusion

9-Ethyladenine represents a versatile and important scaffold in the design of adenosine receptor antagonists. While detailed pharmacological data on the parent molecule is limited, the extensive research on its derivatives has firmly established the 9-ethyladenine core as a key element for achieving high affinity and selectivity at A1, A2A, and A3 adenosine receptors. The mechanism of action is primarily competitive antagonism, leading to the blockade of adenosine-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapeutics based on this promising chemical entity. Further research to fully characterize the parent 9-ethyladenine molecule would be valuable to complete our understanding of this class of compounds.

References

9-Ethyladenine: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine (9-EA) is a synthetic derivative of the purine base adenine, characterized by an ethyl group attached to the nitrogen at the 9-position of the purine ring. This modification prevents its incorporation into nucleic acids and alters its biological activity, making it a valuable tool in pharmacological research. It serves as a precursor for the synthesis of various bioactive compounds, notably as a scaffold for developing selective antagonists for adenosine receptors.[1][2] Furthermore, 9-Ethyladenine is known to be a partial inhibitor of adenine phosphoribosyltransferase (APRT), an enzyme crucial for the purine salvage pathway.[3] This dual activity makes it a significant compound for studying neurological disorders and metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 9-Ethyladenine, along with detailed experimental protocols and its role in key biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of 9-Ethyladenine are crucial for its application in experimental settings, influencing its behavior in biological systems and formulation development. Key properties are summarized in the table below. While extensive data exists for its derivatives, some experimental values for the parent compound are not readily found in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₅ | [4] |

| Molecular Weight | 163.18 g/mol | [3] |

| IUPAC Name | 9-ethylpurin-6-amine | [4] |

| CAS Number | 2715-68-6 | [4] |

| Melting Point | Not experimentally determined in cited literature. Melting points of derivatives are reported (e.g., 249–251 °C for 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine). | [5] |

| pKa | Data listed in the IUPAC Digitized pKa Dataset, but specific value not provided in the search results. Gas-phase acidity has been bracketed to 352 +/- 4 kcal mol⁻¹. | [4][6] |

| LogP (Computed) | 0.2 | [4] |

| Crystal Structure | Monoclinic, Space Group P 1 21/c 1 | [4] |

Solubility Profile

The solubility of 9-Ethyladenine is a critical parameter for its use in in-vitro and in-vivo studies. It exhibits limited solubility in water, which can be enhanced with physical methods, and is more soluble in organic solvents like dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Conditions/Comments | Source(s) |

| Water | 100 mg/mL (612.82 mM) | Requires ultrasonic treatment to achieve dissolution. | [3] |

| DMSO | 62.5 mg/mL (383.01 mM) | Requires ultrasonic treatment to achieve dissolution. | [3] |

To enhance solubility for stock solution preparation, it is recommended to heat the tube to 37°C and use an ultrasonic bath.[3] For long-term storage, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3]

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible data. The following sections describe common protocols for determining the key physicochemical properties of compounds like 9-Ethyladenine.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is commonly determined using the saturation shake-flask method, a technique widely accepted in pharmaceutical and chemical research.[7][8]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Methodology:

-

Preparation: An excess amount of the solid compound (9-Ethyladenine) is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed glass flask or vial.[7]

-

Equilibration: The sealed vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C). Agitation continues for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[7][9][10]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).[7][8]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is used for accurate quantification.[7][11]

-

Reporting: The solubility is reported in units of mg/mL or Molarity (mol/L) at the specified temperature and pH (if applicable).[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. 9-Ethyladenine | C7H9N5 | CID 7 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. who.int [who.int]

9-Ethyladenine as a Precursor for Competitive Adenosine Receptor Antagonists: A Technical Guide

Abstract: Adenosine receptors (ARs), members of the G protein-coupled receptor superfamily, are crucial regulators in a myriad of physiological processes and represent significant targets for therapeutic intervention. The adenine scaffold, particularly 9-substituted adenines like 9-ethyladenine, serves as a valuable and versatile starting point for the development of competitive adenosine receptor antagonists. By replacing the ribose moiety of endogenous agonists with simple alkyl groups, antagonist properties are conferred. This guide explores the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 9-ethyladenine derivatives. It details chemical modifications at the N6, C2, and C8 positions of the purine core that modulate affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This document provides researchers and drug development professionals with a comprehensive overview, including key experimental data, synthetic protocols, and workflow visualizations, to facilitate the design of novel AR antagonists based on the 9-ethyladenine template.

Introduction

Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While A1 and A3 receptors typically inhibit adenylyl cyclase, A2A and A2B receptors stimulate it. The development of selective antagonists for these receptors is a key strategy for treating a range of pathologies, including Parkinson's disease, inflammation, and cancer.

The 9-ethyladenine core is a privileged scaffold in the design of such antagonists. Replacing the sugar moiety found in adenosine agonists with a simple ethyl group effectively transitions the molecule's function from agonist to antagonist.[1] This guide focuses on the chemical derivatization of 9-ethyladenine to generate potent and selective competitive antagonists for adenosine receptors.

Structure-Activity Relationships (SAR)

The pharmacological profile of 9-ethyladenine derivatives can be finely tuned by introducing various substituents at the N6, C2, and C8 positions of the adenine ring.

-

N6-Position: Substitution at the N6-position significantly impacts affinity, particularly for the A1 receptor. Introducing cycloalkyl groups, such as cyclopentyl, can markedly increase potency at A1 receptors while having a lesser effect or even decreasing potency at A2 receptors, thereby conferring A1 selectivity.[2][3] The potency of 9-substituted adenines at the A1 receptor often correlates with the hydrophobicity of the substituent.[3]

-

C2-Position: The introduction of alkynyl chains at the C2-position has been shown to yield derivatives with good affinity and slight selectivity for the human A2A receptor.[1] This position is a key site for modulating A2A affinity.

-

C8-Position: Modifications at the C8-position can lead to antagonists with distinct selectivity profiles. For example, introducing a phenyl group can result in high A1 affinity, a phenylethynyl group can confer high A3 affinity, and an ethoxy group can lead to A2A selectivity.[4] A series of 8-substituted 9-ethyladenines, including those with halogens, alkoxy groups, and aromatic rings, have been developed as tools for in vivo studies in rat models of Parkinson's disease, targeting the A2A receptor.[5]

The strategic combination of substitutions at these positions allows for the creation of antagonists with desired selectivity profiles for different adenosine receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of various 9-ethyladenine derivatives for human adenosine receptor subtypes. These values are essential for comparing the potency and selectivity of different chemical modifications.

Table 1: Binding Affinity (Ki, µM) of N6-Substituted 9-Methyladenine Derivatives

| Compound | N6-Substituent | A1 (Fat Cells) | A1 (Brain) | A2 (Platelets) | A2 (PC12 Cells) | Reference |

| 9-Methyladenine | - | 100 | 100 | 24 | 24 | [2] |

| N6-Cyclopentyl-9-methyladenine | Cyclopentyl | 1.3 | 0.5 | 5 | 25 | [2] |

Table 2: Binding Affinity (Ki, nM) of Select 2- and 8-Substituted 9-Ethyladenine Derivatives

| Compound ID | Structure/Substitution | A1 | A2A | A3 | A2B (Potency) | Reference |

| 2 | 9-ethyl-8-phenyl-9H-adenine | High Affinity | - | - | - | [4] |

| 3 | 6-(1-butylamino)-9-ethyl-8-phenyl-9H-purine | High Affinity | - | - | - | [4] |

| 5 | 9-ethyl-8-phenylethynyl-9H-adenine | - | - | High Affinity | - | [4] |

| 8 | 8-ethoxy-9-ethyladenine | - | High Affinity | - | - | [4] |

| Generic Derivative | (Example) | 27 | 46 | 86 | - | [6] |

Note: "High Affinity" is stated in the source without a specific numeric value. A2B activity was determined via adenylyl cyclase experiments.[1][4]

Experimental Protocols and Methodologies

The development of 9-ethyladenine antagonists involves chemical synthesis followed by pharmacological evaluation.

General Synthesis Protocols

The synthesis of substituted 9-ethyladenine derivatives often starts from a commercially available or synthesized precursor, such as 2-chloro-9-ethyladenine or 8-bromo-9-ethyladenine.

Example: Synthesis of 2-Alkynyl-9-ethyladenines [1] A common method for this synthesis is the Sonogashira cross-coupling reaction.

-

Starting Material: 2-Iodo-9-ethyladenine (Compound 1 ).

-

Reaction: Compound 1 is reacted with a terminal alkyne (e.g., 1-pentyne) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

-

Purification: The reaction mixture is purified using column chromatography on silica gel. For example, 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine (2 ) was purified with a solvent system of CHCl3-cC6H12-CH3OH (88:10:2).[1]

-

Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) and elemental analysis to confirm its structure and purity.

Pharmacological Evaluation Protocols

The affinity and functional activity of the synthesized compounds are determined using established in vitro assays.

Radioligand Binding Assays (A1, A2A, A3 Receptors) [4][7]

-

Preparation: Membranes are prepared from cells (e.g., CHO cells) stably transfected with the specific human adenosine receptor subtype.

-

Incubation: The membranes are incubated with a specific radioligand and varying concentrations of the test compound.

-

Detection: After incubation, bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (A2B Receptor) [1][4][7] Since high-affinity radioligands for the A2B receptor are not always available, antagonist activity is often determined functionally.

-

Cell Culture: CHO cells stably expressing the human A2B receptor are used.

-

Assay: The cells are incubated with the agonist NECA to stimulate adenylyl cyclase, in the presence of varying concentrations of the test compound.

-

Measurement: The production of cyclic AMP (cAMP) is measured using a suitable assay kit.

-

Data Analysis: The potency of the antagonist is determined by its ability to inhibit NECA-stimulated cAMP production, and Ki values are calculated from the resulting IC50 values.[7]

Visualizations: Pathways and Workflows

Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase (AC), which in turn controls the intracellular levels of the second messenger cyclic AMP (cAMP). A1 and A3 receptors typically inhibit AC via Gi proteins, while A2A and A2B receptors stimulate AC via Gs proteins.

References

- 1. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 9-Ethyladenine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 9-ethyladenine and its derivatives. 9-Ethyladenine, a synthetic N9-substituted purine analog, serves as a versatile scaffold for the development of biologically active compounds targeting a range of physiological processes. This document details the SAR of these derivatives as antagonists of adenosine receptors, and explores their potential as antiviral agents and kinase inhibitors. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Adenosine Receptor Antagonism

The most extensively studied activity of 9-ethyladenine derivatives is their antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃). These G-protein coupled receptors are involved in numerous physiological and pathological processes, making them attractive drug targets. The affinity and selectivity of 9-ethyladenine derivatives are significantly influenced by substitutions at the C2 and C8 positions of the purine ring.

Structure-Activity Relationship

Systematic modifications of the 9-ethyladenine core have revealed key structural features that govern the potency and selectivity of these compounds for the different adenosine receptor subtypes.

-

Substitution at the C8 Position: Introduction of various substituents at the C8 position has been a successful strategy for developing potent and selective adenosine receptor antagonists. For instance, the introduction of a bromine atom at the 8-position has been shown to increase the binding affinity at all adenosine receptor subtypes.[1] Furthermore, derivatives bearing an ethoxy group or a furyl ring at this position have demonstrated the ability to ameliorate motor deficits in rat models of Parkinson's disease, suggesting a therapeutic potential for these compounds.[1]

-

Substitution at the C2 Position: Modifications at the C2 position also play a crucial role in modulating the affinity and selectivity of 9-ethyladenine derivatives. The introduction of alkynyl chains at the 2-position has yielded compounds with good affinity, particularly for the human A₂A receptor.[2][3] The length and flexibility of phenylalkylamino, phenylalkyloxy, or phenylalkylthio groups at the 2-position have been shown to modulate affinity and selectivity for the human A₂A adenosine receptor.[4]

-

Disubstitution at C2 and C8 Positions: The combination of substitutions at both the C2 and C8 positions has led to the development of highly potent and selective antagonists. For example, the introduction of a bromine atom at the 8-position in conjunction with various phenylalkyl groups at the 2-position enhances both affinity and selectivity for all adenosine receptor subtypes, with some compounds exhibiting low nanomolar affinity for the A₂A receptor.[4]

Quantitative Data for Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of a selection of 9-ethyladenine derivatives for human adenosine receptors.

| Compound | R⁸ | R² | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) | Reference |

| 9-Ethyladenine | H | H | 1200 | 1500 | >10000 | 3300 | [5] |

| 8-Bromo-9-ethyladenine | Br | H | 380 | 280 | 1800 | 430 | [5] |

| 9-Ethyl-8-phenyladenine | Phenyl | H | 27 | 310 | 1100 | 16000 | [5] |

| 8-Ethoxy-9-ethyladenine | Ethoxy | H | 2800 | 46 | 1400 | >10000 | [5] |

| 9-Ethyl-8-phenylethynyladenine | Phenylethynyl | H | 1100 | 1200 | 8600 | 86 | [5] |

| 2-Phenylethynyl-9-ethyladenine | H | Phenylethynyl | 530 | 180 | 1200 | 940 | [2][3] |

| 8-Bromo-2-phenylethynyl-9-ethyladenine | Br | Phenylethynyl | 150 | 35 | 450 | 120 | [4] |

Experimental Protocols

This protocol describes a method for determining the binding affinity of test compounds to human A₁, A₂A, and A₃ adenosine receptors expressed in transfected cell membranes.

Materials:

-

Cell membranes from CHO or HEK293 cells stably transfected with the respective human adenosine receptor subtype.

-

Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂A), and [¹²⁵I]AB-MECA (for A₃).

-

Non-specific binding inhibitors: Theophylline (for A₁), ZM241385 (for A₂A), and IB-MECA (for A₃).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, cell membranes, and a high concentration of the respective non-specific binding inhibitor.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition binding curves.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method to assess the functional activity of 9-ethyladenine derivatives as antagonists at the human A₂B adenosine receptor by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

-

CHO cell membranes stably expressing the human A₂B adenosine receptor.

-

Agonist: NECA (5'-N-ethylcarboxamidoadenosine).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1 mM GTP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).

-

[α-³²P]ATP.

-

Dowex and alumina columns for separation of [³²P]cAMP.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with the test compound at various concentrations.

-

Initiate the adenylyl cyclase reaction by adding the assay buffer containing [α-³²P]ATP and the agonist (NECA).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

-

Separate the newly synthesized [³²P]cAMP from other radioactive nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [³²P]cAMP by scintillation counting.

-

Determine the IC₅₀ value of the test compound for the inhibition of NECA-stimulated adenylyl cyclase activity.

Signaling Pathways

The antagonistic activity of 9-ethyladenine derivatives on adenosine receptors modulates downstream signaling cascades. The A₁ and A₃ receptors are primarily coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A and A₂B receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

Figure 1: Adenosine receptor antagonist signaling pathways.

Antiviral Activity

While the primary focus of research on 9-ethyladenine derivatives has been on their interaction with adenosine receptors, some studies have explored their potential as antiviral agents. The purine scaffold is a common feature in many antiviral nucleoside analogs, which act by inhibiting viral polymerases or other essential enzymes.

Structure-Activity Relationship

The exploration of 9-ethyladenine derivatives as antiviral agents is less mature compared to their role as adenosine receptor antagonists. However, some general observations can be made. The antiviral activity is highly dependent on the nature of the substituent at the 9-position and modifications to the purine ring. For instance, acyclic nucleoside phosphonates derived from adenine have shown significant antiviral activity.

Quantitative Data for Antiviral Activity

Data on the antiviral activity of 9-ethyladenine derivatives is sparse in the public domain. More research is needed to establish a clear quantitative SAR.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a general method for evaluating the in vitro antiviral activity of test compounds.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells).

-

Virus stock with a known titer.

-

Cell culture medium and supplements.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

-

Staining solution (e.g., crystal violet).

Procedure:

-

Seed host cells in multi-well plates and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus.

-

After a viral adsorption period, remove the inoculum and add the overlay medium containing the different concentrations of the test compound.

-

Incubate the plates at the optimal temperature for viral replication until visible plaques are formed in the virus control wells (no compound).

-

Fix the cells and stain with a suitable staining solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Figure 2: Workflow for a plaque reduction assay.

Kinase Inhibitory Activity

The adenine core of 9-ethyladenine is structurally similar to adenosine triphosphate (ATP), the phosphate donor in kinase-catalyzed reactions. This similarity makes 9-ethyladenine derivatives potential candidates for the development of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.

Structure-Activity Relationship

The SAR of 9-ethyladenine derivatives as kinase inhibitors is an emerging area of research. The specificity and potency of these compounds are expected to be highly dependent on the substituents on the purine ring, which will interact with the diverse ATP-binding pockets of different kinases.

Quantitative Data for Kinase Inhibitory Activity

Comprehensive quantitative data for the kinase inhibitory activity of a broad range of 9-ethyladenine derivatives is not yet widely available. Further screening and optimization are required to identify potent and selective kinase inhibitors based on this scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Purified recombinant protein kinase.

-

Specific substrate for the kinase (peptide or protein).

-

ATP.

-

Assay buffer (e.g., Tris-HCl or HEPES buffer containing MgCl₂, DTT, and other necessary components).

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

-

Microplate reader (e.g., luminometer or fluorescence reader).

Procedure:

-

Prepare a reaction mixture containing the protein kinase, its substrate, and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at an optimal temperature for a specific period.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced.

-

For substrate phosphorylation, methods like ELISA with a phosphospecific antibody can be used.

-

For ADP production, commercially available kits that convert ADP to a detectable signal (e.g., light or fluorescence) are commonly used.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

The 9-ethyladenine scaffold has proven to be a valuable starting point for the development of potent and selective antagonists of adenosine receptors. The structure-activity relationships for this class of compounds are well-defined, particularly with respect to substitutions at the C2 and C8 positions. While the exploration of 9-ethyladenine derivatives as antiviral agents and kinase inhibitors is still in its early stages, the inherent structural features of the adenine core suggest a promising potential for these applications. This technical guide provides a foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the SAR studies for antiviral and kinase inhibitory activities to unlock the full potential of 9-ethyladenine derivatives in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Spectroscopic Characterization of 9-Ethyladenine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 9-Ethyladenine and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

9-Ethyladenine is a synthetic derivative of the purine nucleobase adenine, where an ethyl group is attached at the N9 position. This modification prevents its incorporation into nucleic acids and alters its biological activity, making it a valuable tool in pharmacological research. Notably, 9-Ethyladenine and its derivatives are recognized as antagonists of adenosine receptors, which are implicated in a variety of physiological processes and disease states.[1] A thorough spectroscopic characterization is fundamental to understanding the structure, purity, and behavior of these compounds in various experimental settings.

This guide covers the primary spectroscopic techniques used for the characterization of 9-Ethyladenine and its analogs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 9-Ethyladenine and its close analog, 9-methyladenine. Data for longer-chain 9-alkyladenine analogs such as 9-propyladenine and 9-butyladenine are not as readily available in the literature and are therefore not included.

NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | H-2 | H-8 | -CH₂- | -CH₃ | NH₂ |

| 9-Ethyladenine | DMSO-d₆ | 8.12 | 8.13 | 4.16 (q) | 1.42 (t) | 7.25 (s) |

Data obtained from a commercially available source. The multiplicity of the signals is indicated in parentheses (s = singlet, t = triplet, q = quartet).

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | C-2 | C-4 | C-5 | C-6 | C-8 | -CH₂- | -CH₃ |

| 9-Ethyladenine | (not specified) | 152.3 | 149.8 | 118.8 | 156.1 | 141.1 | 38.3 | 15.6 |

Data sourced from PubChem.[2]

Table 3: ¹⁵N NMR Chemical Shifts (δ) in ppm

| Compound | Solvent | N-1 | N-3 | N-6 | N-7 | N-9 |

| 9-Ethyladenine | (not specified) | -226.7 | -211.9 | -310.4 | -168.8 | -165.7 |

Data sourced from PubChem.[2]

FT-IR Spectroscopy Data

Table 4: FT-IR Peak List for 9-Methyladenine

| Wavenumber (cm⁻¹) | Assignment |

| ~1632 | In-plane vibrational mode (dominant band) |

| ~1599 | Shoulder to the 1632 cm⁻¹ band |

The spectrum of 9-methyladenine is noted to be broadly similar to that of the 9H-tautomer of adenine. The region above 1000 cm⁻¹ is characterized by in-plane modes, while the region below 1000 cm⁻¹ is dominated by out-of-plane skeletal modes.[3]

UV-Vis Spectroscopy Data

Specific molar absorptivity data for 9-Ethyladenine is not widely published. However, the UV-Vis absorption spectrum of adenine and its derivatives is characterized by a strong absorption band around 260 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent. For comparison, the UV absorption spectrum of adenine in ethanol shows a peak near 260 nm.

Table 5: UV-Vis Absorption Maxima (λmax) for Adenine Derivatives

| Compound | Solvent | λmax (nm) |

| Adenine | Ethanol | ~260 |

| 9-Methyladenine | (in helium nanodroplets) | Strong absorption around 250 nm |

Data for 9-methyladenine is from a study in helium nanodroplets.

Mass Spectrometry Data

Table 6: Mass Spectrometry Data for 9-Ethyladenine

| Technique | m/z | Interpretation |

| GC-MS | 163 | Molecular Ion [M]⁺ |

Data sourced from PubChem.[2]

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic techniques discussed in this guide. These protocols are based on established practices for the analysis of purine analogs and other small organic molecules.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample (e.g., 9-Ethyladenine) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

For quantitative NMR, a known amount of an internal standard is added.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the specific solvent and sample.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

For ¹⁵N NMR: This often requires specialized techniques and ¹⁵N-enriched samples for good signal-to-noise. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to obtain ¹⁵N chemical shifts from unenriched samples.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy

Objective: To identify functional groups and obtain a characteristic molecular fingerprint of the compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

Methodology (KBr Pellet):

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and, if required, the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to create solutions of varying concentrations.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Record the absorption spectrum of each of the prepared solutions over a relevant wavelength range (e.g., 200-400 nm for purine analogs).

-

-

Data Processing and Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient, plot a calibration curve of absorbance at λmax versus the concentration of the solutions.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

The sample solution is infused directly into the ESI source or introduced via a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive mode).

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis and biological context of 9-Ethyladenine.

Adenosine Receptor Signaling Pathways

9-Ethyladenine and its analogs often function as antagonists at adenosine receptors. These G-protein coupled receptors (GPCRs) are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Their primary signaling pathways are depicted below.

Caption: Adenosine receptor signaling pathways and the antagonistic action of 9-Ethyladenine.

General Experimental Workflow for Spectroscopic Characterization

The logical flow of experiments for the comprehensive characterization of a compound like 9-Ethyladenine is outlined below.

Caption: A typical experimental workflow for the spectroscopic characterization of 9-Ethyladenine.

Conclusion

The spectroscopic characterization of 9-Ethyladenine and its analogs is crucial for their application in research and drug development. This guide has provided a consolidated resource of available quantitative data, detailed experimental protocols for key spectroscopic techniques, and visualizations of relevant biological pathways and experimental workflows. While comprehensive data for 9-Ethyladenine across all techniques is still emerging in the public domain, the information provided for it and its close analogs serves as a strong foundation for further investigation. The methodologies and data presented herein are intended to aid researchers in the accurate and thorough characterization of these important pharmacological compounds.

References

The Enigmatic Affinity of 9-Ethyladenine for Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding characteristics of 9-Ethyladenine and its derivatives with the A1, A2A, and A3 adenosine receptors. While 9-Ethyladenine itself serves as a foundational scaffold, its direct binding affinity for these receptors is notably low. The true significance of this compound lies in its role as a precursor for a multitude of derivatives that exhibit high affinity and selectivity, making them valuable tools in pharmacological research and potential therapeutic agents. This guide will provide a comprehensive overview of the binding affinities of key 9-Ethyladenine derivatives, detailed experimental methodologies for assessing these interactions, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity Data

Extensive research has focused on modifying the 9-Ethyladenine structure to enhance its binding characteristics for adenosine receptors. The following table summarizes the inhibitory constant (Kᵢ) values for representative derivatives of 9-Ethyladenine at human A1, A2A, and A3 receptors. These values quantify the affinity of the compound for the receptor, with a lower Kᵢ value indicating a higher binding affinity. It is important to note that unsubstituted 9-Ethyladenine shows weak affinity, with Kᵢ values typically in the high micromolar to millimolar range, and as such, is often not the primary focus of quantitative binding studies. The data presented below is for derivatives where substitutions at the C2 and C8 positions of the adenine core significantly enhance potency and selectivity.[1][2]

| Compound | Target Receptor | Kᵢ (nM) |

| 9-Ethyl-8-phenyl-9H-adenine | A1 | 27 |

| 8-Ethoxy-9-ethyladenine | A2A | 46 |

| 9-Ethyl-8-phenylethynyl-9H-adenine | A3 | 86 |

Table 1: Binding Affinities (Kᵢ) of 9-Ethyladenine Derivatives for Human Adenosine Receptors.[1][2]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for adenosine receptor ligands, such as the derivatives of 9-Ethyladenine, is predominantly carried out using radioligand binding assays. These assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor.[3]

Principle

Radioligand binding assays involve the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The assay measures the ability of a non-labeled compound (the "competitor," in this case, a 9-Ethyladenine derivative) to displace the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50). This value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Methodology

A generalized protocol for a competitive radioligand binding assay for A1, A2A, and A3 adenosine receptors is as follows:

-

Membrane Preparation:

-

Cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The resulting membrane pellet is resuspended in the assay buffer.

-

-

Assay Incubation:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]AB-MECA for A3).

-

Varying concentrations of the unlabeled competing compound (9-Ethyladenine derivative).

-

The prepared cell membranes.

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, from which the Kᵢ value is calculated.

-

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways of the A1, A2A, and A3 adenosine receptors, along with a typical experimental workflow for determining binding affinity.

References

9-Ethyladenine and Adenine Phosphoribosyltransferase: A Technical Overview of a Contested Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of 9-Ethyladenine on adenine phosphoribosyltransferase (APRT), a critical enzyme in the purine salvage pathway. The document synthesizes available scientific literature to offer a comprehensive resource on the enzyme's function, the disputed role of 9-Ethyladenine as an inhibitor, and detailed experimental protocols for investigating this interaction.

Introduction to Adenine Phosphoribosyltransferase (APRT)

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleic acids. This pathway is energetically more efficient than the de novo synthesis of purines. APRT catalyzes the magnesium-dependent conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.

A deficiency in APRT activity, an autosomal recessive disorder, leads to the accumulation of adenine. This excess adenine is then oxidized by xanthine dehydrogenase into 2,8-dihydroxyadenine (DHA), a highly insoluble compound that can precipitate in the renal tubules, leading to kidney stone formation (urolithiasis) and potentially renal failure.

The Contested Role of 9-Ethyladenine as an APRT Inhibitor

The scientific literature presents conflicting information regarding the efficacy of 9-Ethyladenine as an inhibitor of APRT. While some earlier reports may have suggested an inhibitory role, more recent and direct studies indicate that 9-Ethyladenine is a poor or ineffective inhibitor of the enzyme.

A notable study found that 9-Ethyladenine has little to no irreversible or competitive inhibitory effect on APRT in vitro, even at high concentrations (10⁻² M).[1] This research concluded that 9-Ethyladenine is not a suitable tool for mimicking a state of lowered APRT activity in animal models.[1] Furthermore, commercial suppliers of 9-Ethyladenine now often state that it has no significant inhibitory effect on APRT.[2] The primary therapeutic and research interest in 9-Ethyladenine and its derivatives lies in their function as competitive antagonists of adenosine receptors, with various derivatives showing high affinity and selectivity for A1, A2A, and A3 receptor subtypes.[2][3][4][5]

Quantitative Data on Inhibition

For the purpose of completeness, this guide presents a table to highlight the lack of available data.

| Inhibitor | Target Enzyme | IC50 | Kᵢ | Comments |

| 9-Ethyladenine | Adenine Phosphoribosyltransferase (APRT) | Not Reported | Not Reported | Studies suggest it is a poor or ineffective inhibitor.[1] |

Experimental Protocols

To investigate the potential inhibitory effect of 9-Ethyladenine or other compounds on APRT activity, a well-designed experimental protocol is essential. Below are detailed methodologies for conducting APRT inhibition assays.

General Principle of APRT Activity Assays

APRT activity is typically measured by quantifying the rate of AMP formation from the substrates adenine and PRPP. Several methods can be employed for this purpose, including HPLC-based assays and continuous coupled-enzyme spectrophotometric assays.

Protocol 1: Discontinuous HPLC-Based APRT Activity Assay

This method offers high specificity and sensitivity by directly measuring the formation of the product, AMP.

Materials:

-

Purified APRT enzyme or red blood cell lysate

-

Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl₂

-

Adenine solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

-

Inorganic pyrophosphatase

-

9-Ethyladenine (or other test inhibitor) solution

-

Amicon Ultra (0.5 mL) filters (10,000 kDa cutoff)

-

HPLC system with a diode-array detector and a suitable reverse-phase column (e.g., Synergi Fusion-RP)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, a known concentration of APRT, inorganic pyrophosphatase, and the desired concentration of 9-Ethyladenine (or vehicle control). Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the reaction by adding the substrates, adenine and PRPP, to the pre-incubated mixture.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by filtering the mixture through a 10,000 kDa cutoff filter to remove the enzyme.

-

HPLC Analysis: Inject a defined volume of the filtrate onto the HPLC system. Separate the components using a suitable gradient (e.g., a gradient of acetonitrile in ammonium acetate buffer). Monitor the elution of adenine and AMP by absorbance at 260 nm.

-

Data Analysis: Quantify the amount of AMP produced by integrating the area of the corresponding peak and comparing it to a standard curve. Calculate the enzyme activity and the percentage of inhibition in the presence of the test compound.

Protocol 2: Continuous Coupled-Enzyme Spectrophotometric Assay

This method allows for the real-time monitoring of the reaction progress. One common approach couples the production of pyrophosphate (PPi), a product of the APRT reaction, to a subsequent reaction that results in a change in absorbance.

Materials:

-

Purified APRT enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

-

Adenine solution

-

PRPP solution

-

9-Ethyladenine (or other test inhibitor) solution

-

Coupling enzymes: Inorganic pyrophosphatase, Purine Nucleoside Phosphorylase (PNP)

-

Chromogenic substrate for PNP: 7-methylthioguanosine (MesG)

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the Assay Buffer, adenine, PRPP, 9-Ethyladenine (or vehicle), inorganic pyrophosphatase, PNP, and MesG.

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 360 nm.

-

Initiation of Reaction: Add a known amount of APRT to the cuvette to start the reaction.

-

Monitoring the Reaction: Continuously monitor the increase in absorbance at 360 nm over time. The inorganic pyrophosphatase cleaves the PPi produced by APRT into two molecules of inorganic phosphate (Pi). The PNP then catalyzes the phosphorolysis of MesG in the presence of Pi, producing 7-methylguanine, which results in an increase in absorbance at 360 nm.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The inhibitory effect of 9-Ethyladenine is determined by comparing the rates in the presence and absence of the compound.

Visualizations: Pathways and Workflows

Purine Salvage Pathway and APRT's Role

Caption: The role of APRT in the purine salvage pathway and the contested inhibitory action of 9-Ethyladenine.

Metabolic Fate of Adenine in APRT Deficiency

Caption: Metabolic consequences of APRT deficiency, leading to the formation of 2,8-dihydroxyadenine.

Experimental Workflow for APRT Inhibition Assay (HPLC Method)

Caption: A generalized workflow for determining APRT inhibition using a discontinuous HPLC-based assay.

Conclusion

The role of 9-Ethyladenine as an inhibitor of adenine phosphoribosyltransferase is highly contested, with compelling evidence suggesting it is not an effective inhibitor. The lack of quantitative inhibitory data in the scientific literature further underscores this point. For researchers in drug development, 9-Ethyladenine's primary value appears to be as a scaffold for developing adenosine receptor antagonists. The detailed experimental protocols provided in this guide offer a robust framework for investigating the activity of APRT and for screening potential inhibitors of this medically relevant enzyme.

References

- 1. No self-injurious behavior was found in HPRT-deficient mice treated with 9-ethyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 9-Ethyladenine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of novel 9-ethyladenine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. The guide details the synthetic methodologies for creating a diverse range of 9-ethyladenine analogs, with a primary focus on their roles as adenosine receptor antagonists. Furthermore, it delves into the experimental protocols for key biological assays, presents quantitative biological activity data in structured tables, and illustrates relevant signaling pathways and experimental workflows through detailed diagrams. This document aims to consolidate current knowledge and provide a practical framework for the rational design and development of new therapeutic agents based on the 9-ethyladenine scaffold.

Introduction

9-Ethyladenine, a synthetic derivative of the purine base adenine, has emerged as a versatile scaffold in medicinal chemistry. The ethyl group at the 9-position prevents its incorporation into nucleic acids, thereby reducing potential cytotoxicity while maintaining its ability to interact with various biological targets. The core structure of 9-ethyladenine allows for substitutions at the 2, 6, and 8-positions, leading to a wide array of derivatives with diverse pharmacological activities.

Historically, research has predominantly focused on the development of 9-ethyladenine derivatives as antagonists of adenosine receptors, which are implicated in a variety of physiological and pathological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2][3] More recently, the scope of research has expanded to investigate their potential as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antiviral agents, highlighting the broad therapeutic potential of this chemical class.[4][5][6]

This guide will provide an in-depth exploration of the synthetic routes to novel 9-ethyladenine derivatives and the detailed experimental procedures used to evaluate their biological activities.

Synthesis of 9-Ethyladenine Derivatives

The synthesis of 9-ethyladenine derivatives typically starts from commercially available 9-ethyladenine or its halogenated precursors, such as 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine.[7] The functionalization of the purine core at the 2- and 8-positions is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings.

Synthesis of 2- and 8-Alkynyl-9-ethyladenines

A prominent class of 9-ethyladenine derivatives are those bearing alkynyl substitutions at the 2- or 8-position. These are typically synthesized via a Sonogashira coupling reaction.[7]

General Experimental Protocol: Sonogashira Coupling [7]

To a solution of the halo-9-ethyladenine (e.g., 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine) (1 equivalent) in a suitable solvent such as a mixture of dry DMF and acetonitrile, are added bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.005 equivalents). Triethylamine (4 equivalents) and the desired terminal alkyne (5 equivalents) are then added. The reaction mixture is stirred under a nitrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2- or 8-alkynyl-9-ethyladenine derivative.[7]

Synthesis Workflow for 2- and 8-Alkynyl-9-ethyladenines

Caption: General workflow for the Sonogashira coupling to synthesize 2- and 8-alkynyl-9-ethyladenines.

Synthesis of 8-Aryl and 8-Heteroaryl-9-ethyladenines

The introduction of aryl or heteroaryl moieties at the 8-position can be achieved through Suzuki or Stille coupling reactions, starting from 8-bromo-9-ethyladenine.

General Experimental Protocol: Suzuki Coupling

A mixture of 8-bromo-9-ethyladenine (1 equivalent), the corresponding boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents) is suspended in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is heated under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the 8-aryl or 8-heteroaryl-9-ethyladenine derivative.

Biological Activity and Experimental Protocols

The primary biological targets for many novel 9-ethyladenine derivatives are the adenosine receptors (A1, A2A, A2B, and A3). These derivatives often act as antagonists, blocking the physiological effects of adenosine.[1][2]

Adenosine Receptor Binding Affinity

The affinity of the synthesized compounds for the different adenosine receptor subtypes is typically determined using radioligand binding assays.[8]

Experimental Protocol: Radioligand Displacement Assay [8][9]

Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared. In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., NECA). After incubation to allow binding to reach equilibrium, the membranes are collected by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Workflow for Radioligand Displacement Assay

Caption: Workflow of a typical radioligand displacement assay for determining adenosine receptor binding affinity.

Functional Activity: Adenylyl Cyclase Assay

To determine whether a compound acts as an agonist or antagonist, its effect on the downstream signaling of the adenosine receptor is measured. For Gs-coupled receptors like A2A and A2B, this involves measuring the accumulation of cyclic AMP (cAMP) through an adenylyl cyclase activity assay.[10][11]

Experimental Protocol: cAMP Accumulation Assay [10][11]

Cells expressing the adenosine receptor of interest are seeded in multi-well plates. The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then stimulated with an adenosine receptor agonist (e.g., NECA) in the presence of varying concentrations of the test compound (for antagonist testing) or with the test compound alone (for agonist testing). After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. The ability of the test compound to inhibit the agonist-induced cAMP production (for antagonists) or to stimulate cAMP production itself (for agonists) is quantified.

Adenosine A2A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the adenosine A2A receptor and the site of action for 9-ethyladenine antagonists.

Quantitative Data Summary

The biological activity of several novel 9-ethyladenine derivatives as adenosine receptor antagonists is summarized in the tables below.

Table 1: Binding Affinities (Ki, nM) of 2-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors [7]

| Compound | R | A1 | A2A | A3 |

| 1 | -C≡C-CH2CH2CH3 | 1800 | 150 | 3400 |

| 2 | -C≡C-cyclohexyl | 1200 | 85 | 2500 |

| 3 | -C≡C-phenyl | 560 | 46[12] | 1300 |

Table 2: Binding Affinities (Ki, nM) of 8-Substituted-9-ethyladenine Derivatives at Human Adenosine Receptors [3]

| Compound | R | A1 | A2A | A3 |

| 4 | -phenyl | 27[12] | 1600 | 11000 |

| 5 | -O-CH2CH3 | 3400 | 46[12] | 28000 |

| 6 | -C≡C-phenyl | 1300 | 1200 | 86[12] |

Other Potential Therapeutic Applications

Beyond adenosine receptor antagonism, 9-ethyladenine derivatives are being explored for other therapeutic applications.

Phosphodiesterase (PDE) Inhibition

Certain 9-substituted adenine derivatives have shown potent and selective inhibition of phosphodiesterase type-4 (PDE4), an enzyme involved in the degradation of cAMP.[4] PDE4 inhibitors have therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antiviral Activity

Acyclic nucleoside phosphonates derived from adenine, such as adefovir and tenofovir, are cornerstone therapies for viral infections like HIV and hepatitis B. The synthesis of 9-ethyladenine phosphonate analogs represents a promising avenue for the discovery of new antiviral agents with potentially improved activity or resistance profiles.[5][13][14]

Conclusion

The 9-ethyladenine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide efficient routes to a wide array of derivatives. The primary focus of research has been on developing adenosine receptor antagonists, with several compounds demonstrating high affinity and selectivity. The detailed experimental protocols for binding and functional assays provided herein are crucial for the characterization of these molecules. The expanding scope of research into PDE inhibition and antiviral activities suggests that the full therapeutic potential of 9-ethyladenine derivatives is yet to be fully realized. This technical guide serves as a foundational resource to aid researchers in the continued exploration and exploitation of this promising chemical class for the discovery of new medicines.

References

- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 2. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]